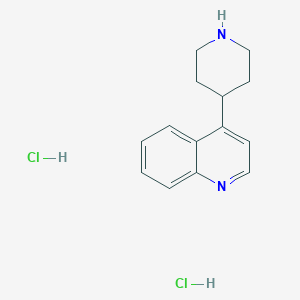

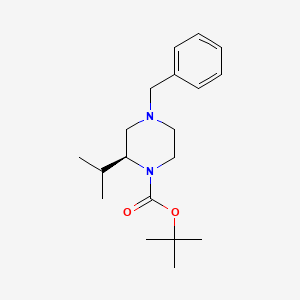

tert-Butyl (2S)-4-benzyl-2-isopropyl-piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

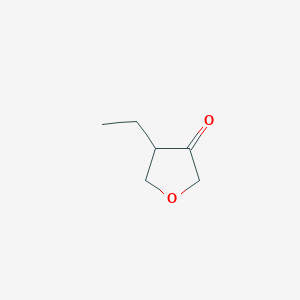

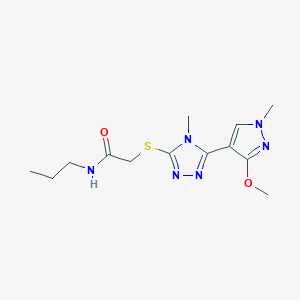

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, tert-butyl esters are generally synthesized using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The “tert-Butyl”, “4-benzyl”, and “2-isopropyl” parts of the name suggest that these groups are attached to the piperazine ring .Chemical Reactions Analysis

Tert-butyl compounds, such as tert-butyl chloride, undergo solvolysis, a reaction where the solvent is a reactant . This reaction is highly dipolar and involves strong hydrogen bond acids and bases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl alcohol, a related compound, is a colorless solid that is miscible with water, ethanol, and diethyl ether .Applications De Recherche Scientifique

Anticancer Applications

Piperazine derivatives have been extensively studied for their potential as anticancer agents . They exhibit a wide range of biological activities, including the ability to interfere with cancer cell growth and proliferation. The incorporation of piperazine rings into hybrid heterocycles has been a focus of research, with several patents approved for their anticancer activity .

Antimicrobial and Antifungal Properties

These compounds are also known for their antimicrobial and antifungal properties. Piperazine heterocycles can act against various bacterial and fungal strains, making them valuable in the development of new treatments for infections .

Anti-inflammatory Effects

The anti-inflammatory properties of piperazine derivatives make them candidates for treating conditions characterized by inflammation. Research has shown that these compounds can modulate inflammatory pathways, providing relief from symptoms .

Antidepressant and Antipsychotic Uses

Piperazine structures are prevalent in drugs designed for their antidepressant and antipsychotic effects. They are known to interact with neurotransmitter systems in the brain, which can help alleviate symptoms of depression and psychosis .

Anthelmintic Activity

These derivatives have been used as anthelmintics , which are drugs that expel parasitic worms (helminths) from the body. Their efficacy in this application makes them important in the field of parasitology .

Antihypertensive and Cardiovascular Applications

Piperazine compounds have shown promise as antihypertensives , aiding in the management of high blood pressure. Additionally, they may have broader applications in treating other cardiovascular conditions .

Catalysis and Material Science

In the field of catalysis and material science , piperazine ring-based compounds have been utilized in metal organic frameworks (MOFs) due to their structural properties and reactivity .

Each of these fields presents unique challenges and opportunities for scientific research, and the specific compound “(S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate” could potentially be applied in these areas based on its structural similarity to other piperazine derivatives.

Piperazine Heterocycles as Potential Anticancer Agents: A Review Recent advances in the synthesis of piperazine based ligands and metal Recent Advances in the Synthesis of Piperazines: Focus on C H

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (2S)-4-benzyl-2-propan-2-ylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-15(2)17-14-20(13-16-9-7-6-8-10-16)11-12-21(17)18(22)23-19(3,4)5/h6-10,15,17H,11-14H2,1-5H3/t17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKIFDHXCLAUQA-QGZVFWFLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 4-benzyl-2-isopropylpiperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)

![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)

![2-Phenyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2988269.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988270.png)